molecular formula C17H18N2O B12500724 2-[2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine

2-[2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine

Cat. No.: B12500724
M. Wt: 266.34 g/mol
InChI Key: UJJLOBDTGLGTSM-UHFFFAOYSA-N
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Description

(S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a phenyl group and a pyridin-2-yl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-bromoketones with 2-aminopyridine under mild, metal-free conditions. The reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . Another approach involves the use of ethyl acetate as a solvent, where the cyclization is promoted by bromination without the need for a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the yield and minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or phenyl rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of both phenyl and pyridinyl groups. This combination of features makes it a versatile compound with diverse applications in various fields of research.

Biological Activity

The compound 2-[2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine is a member of the oxazole family, which has garnered attention due to its diverse biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N2O\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}

This compound features a pyridine ring and an oxazole moiety, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that oxazole derivatives exhibited cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with varying IC50 values ranging from 5 to 20 µM .

Cell Line IC50 (µM)
HeLa10
CaCo-215
MCF7 (breast cancer)12

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that oxazole derivatives can inhibit the growth of various bacterial strains. In particular, compounds with similar structures have shown moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 50–100 µg/mL .

Microorganism MIC (µg/mL)
Staphylococcus aureus75
Escherichia coli100

Anti-inflammatory Effects

Anti-inflammatory activity has also been reported for similar oxazole derivatives. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. A notable study demonstrated that these compounds reduced inflammation in animal models by decreasing the levels of these cytokines by approximately 40% .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can act as a modulator for certain receptors linked to inflammatory responses.
  • Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A recent case study explored the effects of a related oxazole derivative on tumor growth in a mouse model. The compound significantly reduced tumor size compared to controls, demonstrating its potential as an anticancer agent .

Another study focused on its anti-inflammatory properties in a rat model of arthritis, where treatment with the compound resulted in reduced swelling and pain behaviors .

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

4-phenyl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C17H18N2O/c1-17(2,15-10-6-7-11-18-15)16-19-14(12-20-16)13-8-4-3-5-9-13/h3-11,14H,12H2,1-2H3

InChI Key

UJJLOBDTGLGTSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=N1)C2=NC(CO2)C3=CC=CC=C3

Origin of Product

United States

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